Cyanomethyl 2-methylpropanoate
Overview
Description
Cyanomethyl 2-methylpropanoate is an organic compound with the molecular formula C6H9NO2. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its cyanomethyl ester functional group, which contributes to its reactivity and versatility in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanomethyl 2-methylpropanoate can be synthesized through the esterification of 2-methylpropanoic acid with cyanomethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation, are crucial to obtaining a high-quality product .
Chemical Reactions Analysis
Types of Reactions: Cyanomethyl 2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyanide ion acts as a leaving group.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield 2-methylpropanoic acid and cyanomethyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and strong nucleophiles such as sodium cyanide.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent for the reduction of esters.
Major Products Formed:
Nucleophilic Substitution: Substituted cyanomethyl derivatives.
Hydrolysis: 2-methylpropanoic acid and cyanomethyl alcohol.
Reduction: 2-methylpropanol.
Scientific Research Applications
Cyanomethyl 2-methylpropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of cyanomethyl 2-methylpropanoate involves its reactivity with nucleophiles and electrophiles. The cyanomethyl group can undergo nucleophilic substitution, while the ester functional group can participate in hydrolysis and reduction reactions. These reactions are facilitated by the presence of specific catalysts and reaction conditions, which influence the overall reactivity and selectivity of the compound .
Comparison with Similar Compounds
Methyl 2-methylpropanoate: Similar ester functional group but lacks the cyanomethyl moiety.
Ethyl 2-methylpropanoate: Another ester with a different alkyl group.
Cyanomethyl acetate: Contains a cyanomethyl group but with a different ester component.
Uniqueness: Cyanomethyl 2-methylpropanoate is unique due to the presence of both the cyanomethyl and ester functional groups, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
cyanomethyl 2-methylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-5(2)6(8)9-4-3-7/h5H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSGQXCMIDDIQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20803853 | |
Record name | Cyanomethyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20803853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63158-88-3 | |
Record name | Cyanomethyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20803853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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